molecular formula C7H6Cl2N2 B1463822 7-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 1072944-43-4

7-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No. B1463822
CAS RN: 1072944-43-4
M. Wt: 189.04 g/mol
InChI Key: IAOBWJLYEONXCF-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS number 1072944-43-4 . It has a molecular weight of 189.04 and its IUPAC name is 7-chloroimidazo[1,2-a]pyridine hydrochloride . The compound is used in various scientific studies due to its unique structure, which allows for diverse applications, including drug discovery and material synthesis.


Molecular Structure Analysis

The InChI code for 7-Chloroimidazo[1,2-a]pyridine hydrochloride is 1S/C7H5ClN2.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H;1H . The linear formula is C7H6Cl2N2 .

Scientific Research Applications

Proteomics Research

7-Chloroimidazo[1,2-a]pyridine hydrochloride has been mentioned in the context of proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the study of protein structures and interactions.

Fluorescent Probes

There is a possibility that compounds like 7-Chloroimidazo[1,2-a]pyridine could be used as fluorescent probes . Fluorescent probes are used in various fields of biological and chemical research to detect specific components of complex biomolecular assemblies.

Chemical Synthesis

Given its specific structure and properties, 7-Chloroimidazo[1,2-a]pyridine hydrochloride could be used as a starting material or intermediate in the synthesis of other complex organic compounds .

Biochemical Research

As a biochemical, this compound could be used in various biochemical research applications . This could include studying its interactions with other biochemicals, its effects on biological systems, and its potential therapeutic uses.

Safety and Handling Research

Research into the safety and handling of 7-Chloroimidazo[1,2-a]pyridine hydrochloride is also important . This includes understanding its toxicity, potential hazards, and the precautions that need to be taken when handling it.

Mechanism of Action

While the specific mechanism of action for 7-Chloroimidazo[1,2-a]pyridine hydrochloride is not provided, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety data sheet for 7-Chloroimidazo[1,2-a]pyridine hydrochloride recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . It also advises against ingestion and inhalation, and recommends storing the compound in a dry, cool, and well-ventilated place .

properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOBWJLYEONXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674794
Record name 7-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroimidazo[1,2-a]pyridine hydrochloride

CAS RN

1072944-43-4
Record name 7-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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